molecular formula C13H12N4OS B5779848 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole

5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole

Cat. No.: B5779848
M. Wt: 272.33 g/mol
InChI Key: NGVSUMBHUQWLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core substituted with a sulfanyl group linked to a dimethylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable benzoxadiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzoxadiazole ring can participate in electrophilic substitution reactions.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Halogenated or nitrated derivatives.

    Reduction: Amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by interfering with viral enzymes or block cancer cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is unique due to its specific combination of a benzoxadiazole core with a dimethylpyrimidinyl sulfanyl group. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions.

Properties

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-9(2)15-13(14-8)19-7-10-3-4-11-12(6-10)17-18-16-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVSUMBHUQWLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC3=NON=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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